molecular formula C10H13NO B13784614 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one

4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one

Cat. No.: B13784614
M. Wt: 163.22 g/mol
InChI Key: UULMJXPXAOCQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of seven-membered heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one typically involves multicomponent reactions and ring-closing strategies. One common approach is the [1,7]-electrocyclization of small or medium carbo-, oxa-, or azacyclanes . Another method involves the recyclization of smaller ring systems to form the seven-membered azepine scaffold .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The specific molecular targets and pathways depend on the compound’s structure and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one

InChI

InChI=1S/C10H13NO/c12-10-7-2-1-5-9-6-3-4-8-11(9)10/h2-4,7,9H,1,5-6,8H2

InChI Key

UULMJXPXAOCQMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC=CCN2C(=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.